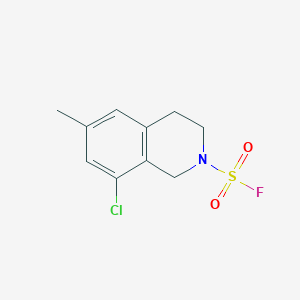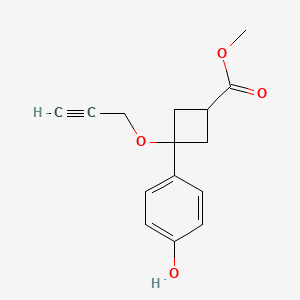
Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Synthesis Analysis
The synthesis of “this compound” involves the use of Williamson etherification . It has been identified from Sorghum bicolor root exudates and has a high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification .Chemical Reactions Analysis
“this compound” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributes to its mediated plant growth .科学的研究の応用
Synthesis and Chemical Reactions
One study highlights the synthesis of Methyl 3-formylcyclobutene-3-carboxylate and explores the thermolysis reactions, confirming theoretical predictions about electrocyclization. This illustrates the compound's relevance in understanding reaction mechanisms and the control of torquoselectivity in organic synthesis (Niwayama & Houk, 1992).
Structural and Functional Analyses
Oxime derivatives containing cyclobutane rings were analyzed for their structural properties, demonstrating the compound's role in the development of new materials and insights into molecular interactions (Dinçer et al., 2005).
Potential Biomedical Applications
Research on carbocyclic oxetanocin analogues indicates the importance of cyclobutyl derivatives in antiviral research, showcasing the potential of these compounds in therapeutic applications (Maruyama et al., 1993).
Material Science and Polymer Chemistry
A study on the preparation of methyl methacrylate oligomers via ozonolysis of copolymers reveals applications in novel block copolymer synthesis and reactive processing, emphasizing the compound's utility in polymer chemistry (Ebdon et al., 1989).
Advanced Organic Synthesis Techniques
The synthesis of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate , a related compound, and its subsequent chemical transformations, underline the significance of these compounds in advancing organic synthesis methodologies (Sirat et al., 1979).
作用機序
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” inhibits primary root elongation and promotes lateral root formation . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . It also induces nitric oxide (NO) production which promotes reactive oxygen species (ROS) accumulation in root tips .
Safety and Hazards
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If inhaled, the victim should be moved to fresh air . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .
将来の方向性
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “this compound” may represent a useful strategy for medicinal plant cultivation .
特性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNCKOONKNROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


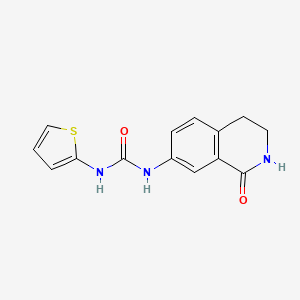
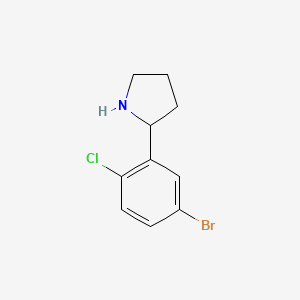
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)
![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

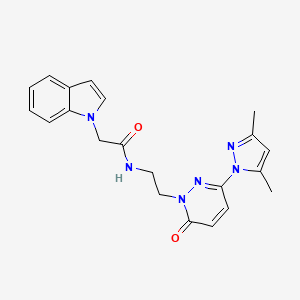
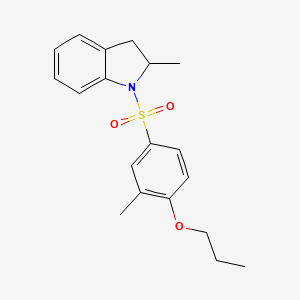
![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
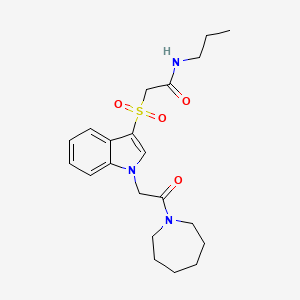
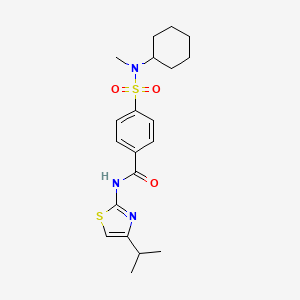

![3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2818560.png)
